(1-phenyl-1H-pyrazol-5-yl)boronic acid
Description
Contextualization of Pyrazole-Boronic Acid Hybrids in Organic and Medicinal Chemistry
The integration of a pyrazole (B372694) nucleus with a boronic acid functional group creates a class of hybrid compounds with significant potential in both organic synthesis and drug discovery. Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.com This scaffold is a privileged structure in medicinal chemistry, found at the core of numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.govresearchgate.net The pyrazole ring can act as a versatile template, allowing for substitution at various positions to modulate biological activity and physicochemical properties. nih.gov
When the pyrazole scaffold is functionalized with a boronic acid group, the resulting hybrid molecule gains access to the rich chemistry of organoboranes. nih.gov Boronic acids and their derivatives are recognized for their stability, generally low toxicity, and unique ability to form reversible covalent bonds with diols, a feature exploited in sensor technology for detecting saccharides. nih.govwikipedia.orgchemimpex.com In medicinal chemistry, the introduction of a boronic acid group can modify a molecule's selectivity and pharmacokinetic characteristics, potentially enhancing its therapeutic effects. nih.gov The drug Bortezomib, a proteasome inhibitor containing a boronic acid group, exemplifies the success of this functional group in modern therapeutics. nih.govwikipedia.org Therefore, pyrazole-boronic acid hybrids are actively investigated as key intermediates for synthesizing novel, biologically active compounds that combine the therapeutic benefits of the pyrazole core with the unique chemical reactivity and targeting capabilities of the boronic acid moiety. researchgate.netchemimpex.com
Significance of Boronic Acids in Enabling Synthetic Transformations
Boronic acids are indispensable tools in modern organic synthesis, primarily because they serve as key reagents in a variety of powerful cross-coupling reactions. nbinno.compharmiweb.com Their versatility, stability, and ease of handling have made them foundational building blocks for the construction of complex organic molecules. nih.gov
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govsigmaaldrich.com This reaction forms new carbon-carbon (C-C) bonds by coupling an organoboronic acid with an organohalide or triflate. It is one of the most reliable and widely used methods for constructing biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. nbinno.com
Beyond the Suzuki coupling, boronic acids participate in a range of other important synthetic transformations. wikipedia.orgsigmaaldrich.com These include:
Chan-Lam Coupling: This reaction forms carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds by coupling a boronic acid with an amine or an alcohol, typically using a copper catalyst. wikipedia.org
Liebeskind-Srogl Coupling: This transformation involves the coupling of a thiol ester with a boronic acid to produce ketones. pharmiweb.com
Conjugate Addition: Boronic acids can be used for the 1,4-addition to α,β-unsaturated carbonyl compounds, a key method for forming C-C bonds. wikipedia.orgsigmaaldrich.com
Homologation: This process allows for the extension of a carbon chain by one carbon atom, converting a boronic acid into a homologated boronic ester. wikipedia.orgsigmaaldrich.com
The significance of boronic acids lies in their ability to undergo these transformations with high efficiency and functional group tolerance, making them crucial intermediates for chemists in academia and industry. nih.govnbinno.com The table below summarizes some of the key transformations enabled by boronic acids.
| Reaction Name | Bond Formed | Reactants | Typical Catalyst |
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Boronic acid + Organohalide | Palladium (Pd) |
| Chan-Lam Coupling | Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) | Boronic acid + Amine/Alcohol | Copper (Cu) |
| Liebeskind-Srogl Coupling | Carbon-Carbon (C-C) | Boronic acid + Thiol Ester | Palladium (Pd) |
| Conjugate Addition | Carbon-Carbon (C-C) | Boronic acid + α,β-Unsaturated Carbonyl | Rhodium (Rh) |
Below are the properties of the subject compound, (1-phenyl-1H-pyrazol-5-yl)boronic acid.
| Property | Value |
| CAS Number | 1238702-56-1 |
| Molecular Formula | C₉H₉BN₂O₂ |
| Molecular Weight | 188.00 g/mol |
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(2-phenylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7,13-14H |
InChI Key |
FPRWMFUWVMAUQI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 1h Pyrazol 5 Yl Boronic Acid and Its Derivatives
Regioselective Metallation and Borylation Strategies
Regioselective metallation, followed by quenching with a boron electrophile, is a cornerstone in the synthesis of aryl and heteroaryl boronic acids, including (1-phenyl-1H-pyrazol-5-yl)boronic acid. This approach leverages the directing effects of substituents and the reactivity of organometallic intermediates to achieve site-specific borylation.
Directed Ortho-Metallation (DoM) Approaches and Trapping with Borate (B1201080) Esters
Directed Ortho-Metallation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting organolithium species is then trapped with an electrophile. In the context of 1-phenyl-1H-pyrazole, the pyrazolyl group itself can act as a directing group for the metallation of the phenyl ring, but for the functionalization of the pyrazole (B372694) ring at the C5-position, direct deprotonation is the key.
The synthesis of pyrazole boronic acids often involves the direct lithiation at the C5 position of the pyrazole ring, which is the most acidic proton, followed by reaction with a borate ester. A typical procedure involves the treatment of 1-phenyl-1H-pyrazole with a strong lithium base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (THF). The resulting 1-phenyl-1H-pyrazol-5-yllithium is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.
Table 1: Key Reagents and Conditions for Directed Ortho-Metallation and Borylation
| Reagent/Condition | Purpose | Typical Example |
| Organolithium Base | Deprotonation at the C5 position | n-Butyllithium (n-BuLi) |
| Solvent | Inert reaction medium | Tetrahydrofuran (THF) |
| Temperature | Control of reactivity | -78 °C to room temperature |
| Borate Ester | Boron source | Triisopropyl borate |
| Workup | Hydrolysis to boronic acid | Acidic aqueous solution |
Halogen-Lithium Exchange and Subsequent Borylation
An alternative to direct deprotonation is the halogen-lithium exchange reaction. This method is particularly useful when direct lithiation is not feasible or gives poor regioselectivity. The process involves the reaction of a halogenated precursor, such as 5-bromo-1-phenyl-1H-pyrazole, with an organolithium reagent. The halogen-lithium exchange is typically a very fast reaction, even at low temperatures.
The synthesis commences with the preparation of the 5-halo-1-phenylpyrazole starting material. This can be achieved through direct halogenation of 1-phenyl-1H-pyrazole. The subsequent halogen-lithium exchange is carried out by treating the 5-bromo-1-phenyl-1H-pyrazole with an alkyllithium reagent, such as n-butyllithium, in an ethereal solvent at low temperatures. This generates the same 1-phenyl-1H-pyrazol-5-yllithium intermediate as in the DoM approach, which is then reacted with a borate ester and hydrolyzed to afford this compound. This method offers the advantage of unambiguous regioselectivity, as the position of the boron functional group is predetermined by the initial halogenation.
Transition Metal-Catalyzed Borylation Reactions
Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-boron bonds, offering mild reaction conditions and high functional group tolerance.
Palladium-Catalyzed Direct Borylation
Palladium-catalyzed direct C-H borylation is a modern and efficient method for the synthesis of aryl and heteroaryl boronic acids. This approach avoids the need for pre-functionalized starting materials like organohalides or the use of strong organometallic bases. In this reaction, a palladium catalyst, in conjunction with a suitable ligand and a boron-containing reagent, facilitates the direct conversion of a C-H bond to a C-B bond.
For the synthesis of this compound, this method would involve the reaction of 1-phenyl-1H-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), or a borane, like pinacolborane (HBpin), in the presence of a palladium catalyst and a ligand. The regioselectivity of the borylation on the pyrazole ring can be influenced by the choice of catalyst, ligand, and reaction conditions. Achieving high selectivity for the C5-position is a key challenge in this methodology.
Synthesis of Boronic Esters and Acid Precursors
Boronic acids are known to be prone to dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify and store. To circumvent these issues, they are often converted into more stable boronic esters, with pinacol esters being the most common.
Pinacol Ester Synthesis and Utility
The pinacol ester of this compound, namely 2-(1-phenyl-1H-pyrazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable, crystalline solid that is easily handled and purified by chromatography. It is readily prepared by reacting the boronic acid with pinacol. This can be done either by heating the boronic acid with pinacol in a suitable solvent with azeotropic removal of water or by directly quenching the boronate ester intermediate formed during the metallation-borylation sequence with pinacol.
These pinacol esters are versatile synthetic intermediates. They can be used directly in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The pinacol ester can be easily hydrolyzed back to the boronic acid if required, typically by treatment with an aqueous acid.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Directed Ortho-Metallation | High regioselectivity for the C5 position. | Requires strong bases and low temperatures. |
| Halogen-Lithium Exchange | Unambiguous regioselectivity. | Requires pre-halogenated starting materials. |
| Palladium-Catalyzed Borylation | Milder reaction conditions, good functional group tolerance. | Regioselectivity can be challenging to control. |
| Pinacol Ester Synthesis | Provides stable, easily handled intermediates. | Adds an extra synthetic step if the free boronic acid is required. |
Preparation of Pyrazole Trifluoroborate Salts
A robust method for the synthesis of pyrazole boronic acid derivatives involves the preparation and use of pyrazole trifluoroborate salts. These salts, such as potassium pyrazolyltrifluoroborates (BF3K), offer enhanced stability compared to their corresponding boronic acids, making them easier to handle, purify, and store. They are crystalline, air-stable solids that are compatible with a wide range of reaction conditions.
One key strategy for accessing pyrazole 5-trifluoroborates is the regioselective condensation of hydrazines with ynone trifluoroborates. organic-chemistry.org This approach provides a direct route to the pyrazole core with the trifluoroborate moiety already in place at the C5 position. The stability of the trifluoroborate group allows for subsequent chemical modifications on the pyrazole ring, such as chemoselective halogenation at the C4 position, without cleaving the C-B bond. This delivers a versatile pyrazole scaffold that can undergo orthogonal functionalization at different positions. organic-chemistry.org
The general synthesis of trifluoroborate salts from boronic acids is a straightforward, one-pot procedure that avoids the use of hazardous reagents like hydrofluoric acid (HF). nih.gov This is typically achieved by reacting the boronic acid with a source of fluoride, such as tetrabutylammonium bifluoride (TBABF), in a suitable solvent system. The resulting trifluoroborate salt can then be isolated in good to excellent yields, often through simple extraction and recrystallization. nih.gov
Table 1: Synthesis of Pyrazole 5-Trifluoroborates via Condensation This table is representative of the synthetic approach. Specific substrates and yields may vary based on the full scope of the cited research.
| Hydrazine Reactant | Ynone Trifluoroborate Reactant | Product | Reference |
|---|---|---|---|
| Phenylhydrazine | Potassium (4-oxo-4-phenylbut-1-yn-1-yl)trifluoroborate | Potassium (1,3-diphenyl-1H-pyrazol-5-yl)trifluoroborate | organic-chemistry.org |
Multicomponent Reaction Approaches Incorporating Pyrazole and Boronic Acid Moieties
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, offering efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed that successfully incorporate both pyrazole and boronic acid moieties, leading to diverse and complex molecular architectures.
One notable example is a one-pot, three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, various 2-aminobenzenecarboxylic acids, and different boronic acids. nih.gov This catalyst-free reaction, typically conducted by refluxing in ethanol, yields novel fluorescent pyrazole-containing boron (III) complexes. This methodology demonstrates the direct integration of a pre-formed pyrazole, a boronic acid, and a third component to construct a more elaborate heterocyclic system. nih.gov
Another versatile MCR approach enables the synthesis of 1-substituted pyrazoles from boronic acids, di-tert-butyldiazocarboxylate, and 1,3-dicarbonyl compounds. researchgate.net This consecutive three-component process allows for the introduction of a wide variety of functional groups at the N1 position of the pyrazole ring, sourced from the corresponding boronic acid. researchgate.net Furthermore, Suzuki coupling reactions can be integrated into multicomponent sequences. For instance, in situ generated p-bromophenylpyrazoles can be directly reacted with boronic acids in a sequentially palladium-catalyzed coupling, leading to biaryl-substituted pyrazoles. researchgate.net
The reaction between 1-(2-pyridinyl)-5-pyrazolone derivatives and arylboronic acids in basic media can also be considered within this context, leading to the formation of four-coordinate boron(III) complexes known as pyrazole diarylborinates. alfa-chemistry.com This transformation highlights the ability of the pyrazolone scaffold to act as a bidentate ligand, facilitating a reaction with the boronic acid. alfa-chemistry.com
Table 2: Examples of Multicomponent Reactions This table provides illustrative examples of MCRs incorporating pyrazole and boronic acid functionalities.
| Reaction Type | Key Reactants | Product Class | Reference |
|---|---|---|---|
| Three-component | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acid, Phenylboronic acid | Fluorescent iminoboronates | nih.gov |
| Three-component | Arylboronic acid, Di(Boc)diimide, 1,3-Dicarbonyl compound | 1-Arylpyrazoles | researchgate.net |
Synthetic Routes Utilizing Pyrazole Triflates as Intermediates
Pyrazole triflates (trifluoromethanesulfonates) are valuable intermediates for the synthesis of pyrazolylboronic acids. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making it a synthetic equivalent of a halide. This allows for the conversion of readily available pyrazolones into the desired pyrazolylboronic esters.
The synthesis of pyrazole triflates is typically achieved by treating the corresponding pyrazolone with trifluoromethanesulfonic anhydride in the presence of a base, such as N,N-diisopropylethylamine. nih.gov Once formed, the pyrazole triflate can be subjected to a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install a boronic ester group onto the pyrazole ring. organic-chemistry.orgalfa-chemistry.comwikipedia.org
The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a base, like potassium acetate (KOAc), to facilitate the catalytic cycle. alfa-chemistry.com The resulting pyrazole boronic acid pinacol ester is a stable, versatile intermediate that can be used directly in subsequent reactions, such as the Suzuki-Miyaura coupling, or hydrolyzed to the corresponding boronic acid if needed. This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org
While the direct borylation of pyrazole triflates is the most straightforward route, the viability of pyrazole triflates in related cross-coupling reactions further underscores their utility. For example, the Suzuki-Miyaura coupling of pyrazole triflates with arylboronic acids to form C-C bonds is a well-established transformation, demonstrating the reactivity of the C-OTf bond under palladium catalysis. nih.govresearchgate.netnih.gov
Table 3: Palladium-Catalyzed Borylation of a Representative Pyrazole Triflate This table outlines the general conditions for the Miyaura borylation of a pyrazole triflate.
| Pyrazole Substrate | Boron Reagent | Catalyst | Base | Product | Reference |
|---|
Reactivity and Transformations of 1 Phenyl 1h Pyrazol 5 Yl Boronic Acid
Carbon-Carbon Bond Forming Cross-Coupling Reactions
The carbon-boron bond in (1-phenyl-1H-pyrazol-5-yl)boronic acid is a key feature that allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction and oxidative homocoupling. These reactions are fundamental in synthetic organic chemistry for the construction of biaryl and symmetrical biaryl structures, respectively.
Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound and its derivatives are effective nucleophilic partners in these reactions, readily coupling with a range of aryl and heteroaryl halides.
The coupling of nitrogen-rich heterocycles like pyrazoles can be challenging due to potential catalyst inhibition by the nitrogen lone pairs. nih.gov However, the development of specialized catalyst systems, often employing bulky electron-rich phosphine ligands (such as XPhos), has enabled efficient coupling under milder conditions. nih.gov These reactions typically proceed in good to excellent yields, tolerating a variety of functional groups on the electrophilic partner. nih.gov
The general conditions for the Suzuki-Miyaura coupling of pyrazole (B372694) boronic acids involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a base (commonly K₃PO₄ or Na₂CO₃), and a solvent system, often a mixture of an organic solvent like dioxane with water. nih.govresearchgate.net
Below is a representative table of Suzuki-Miyaura cross-coupling reactions with various aryl halides, based on established methods for related pyrazole boronic acids.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Electrophile | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75 |
| 4 | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
This table illustrates typical conditions and yields for the Suzuki-Miyaura coupling of pyrazole boronic acids with various electrophiles, demonstrating the versatility of the reaction.
Palladium-Catalyzed Oxidative Homocoupling to Bipyrazoles
In addition to cross-coupling, pyrazole boronic acids and their esters can undergo palladium-catalyzed oxidative homocoupling to produce symmetrical bipyrazoles. berkeley.edursc.org This reaction is often observed as a side reaction in Suzuki-Miyaura couplings but can be optimized to become the primary transformation. yonedalabs.com The process typically involves a palladium catalyst, a base, and an oxidant, which can be air (O₂). berkeley.edursc.org
Research has shown that the homocoupling of pyrazole boronic esters, such as the pinacol ester of 1-methylpyrazole-4-boronic acid, proceeds efficiently to yield the corresponding 4,4'-bipyrazole. berkeley.edu The reaction is generally carried out in a dioxane/water solvent mixture at elevated temperatures, with a catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃. rsc.org This methodology provides a facile route to symmetric bipyrazoles, which are valuable ligands in coordination chemistry. nih.gov
Table 2: Conditions for Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters
| Entry | Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | Cs₂CO₃ (1) | Dioxane/H₂O | 95 | 70 |
Data sourced from studies on the homocoupling of pyrazole boronic esters. rsc.org
Lewis Acidity and Coordination Chemistry
The boron atom in this compound is electron-deficient, rendering it a Lewis acid. This property drives its coordination chemistry, including the formation of boroxines, interactions with N-donor ligands, and participation in unique disproportionation reactions.
Formation of Boroxine Adducts with N-Donor Ligands
Boronic acids have a propensity to undergo dehydration, reversibly forming six-membered cyclic anhydrides known as boroxines. clockss.orgnih.gov This equilibrium is influenced by factors such as solvent, temperature, and the presence of water. The boron atoms within the boroxine ring retain their Lewis acidic character and can coordinate with Lewis bases, such as N-donor ligands.
Arylboroxines readily form adducts with N-donor compounds like pyrazoles. clockss.org The interaction involves the donation of a lone pair of electrons from a nitrogen atom of the pyrazole to a boron atom of the boroxine, forming a dative B-N bond. This coordination changes the geometry at the boron center from trigonal planar to tetrahedral. These adducts are of interest for their potential applications in supramolecular chemistry and as components of functional materials. nih.gov
Interactions with Nitrogen-Donor Ligands and Formation of Four-Coordinate Boron Complexes
The Lewis acidity of the boron center in arylboronic acids facilitates their interaction with various nitrogen-containing ligands to form stable, four-coordinate boron complexes. nih.gov An exemplary case is the reaction of arylboronic acids with 1-(2-pyridinyl)-5-pyrazolone derivatives, which act as [N,O]-bidentate ligands. nih.gov
In this transformation, the pyrazolone ligand chelates to the boron atom through the pyridyl nitrogen and the pyrazolone oxygen. This reaction is unique as it proceeds from the boronic acid to form a diarylborinate complex, where the boron is coordinated to two aryl groups (one from the original boronic acid and one transferred from another boronic acid molecule) and the [N,O]-bidentate ligand. The resulting complexes exhibit a pseudo-tetrahedral geometry around the boron center and are often fluorescent, making them of interest for materials science applications. nih.gov
Table 3: Synthesis of Four-Coordinate Boron Complexes from Arylboronic Acids and 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | 37 |
| 2 | 4-Methoxyphenylboronic acid | 2-(5-((Bis(4-methoxyphenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | 45 |
| 3 | 4-Bromophenylboronic acid | 2-(5-((Bis(4-bromophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | 35 |
Data adapted from Cho, J. et al. (2021). nih.gov
Base-Promoted Disproportionation Reactions of Boronic Acids
The formation of the aforementioned four-coordinate diarylborinate complexes from arylboronic acids is not a simple condensation. Instead, it occurs via a base-promoted disproportionation mechanism. nih.gov In this process, three molecules of an arylboronic acid, in the presence of a base like K₃PO₄, are proposed to rearrange into a diarylborinic acid and a metaborate species.
This disproportionation can occur even without a chelating ligand, but the presence of an [N,O]-bidentate ligand such as 1-(2-pyridinyl)-5-pyrazolone significantly accelerates the reaction and traps the resulting diarylborinic acid to form the stable four-coordinate boron complex. nih.gov This transformation highlights an unusual reactivity pattern for boronic acids, where the bidentate pyrazole-based ligand plays a crucial role in facilitating aryl group migration between boron centers. nih.govresearchgate.net This reaction provides a novel route to four-coordinate organoboron compounds directly from boronic acids. nih.gov
Functionalization and Derivatization Strategies of the Pyrazole Ring
The introduction of new functional groups onto the pyrazole core of this compound can significantly alter its chemical and physical properties, opening avenues for the development of novel compounds with tailored characteristics. Key strategies for the derivatization of the pyrazole ring include halogenation, nitration, and other electrophilic substitution reactions.
Electrophilic Halogenation
Halogenation of the pyrazole ring is a common method for introducing a reactive handle for further chemical modifications. The C4 position of the 1-phenyl-1H-pyrazole moiety is the most susceptible to electrophilic attack.
Bromination and Iodination with N-Halosuccinimides:
Research on related 1-phenyl-pyrazole systems has demonstrated that N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are effective reagents for the selective halogenation at the C4 position. These reactions typically proceed under mild conditions, providing the corresponding 4-bromo- and 4-iodo-derivatives in good yields. For instance, the bromination and iodination of 1-phenyl-3,5-dimethyl-1H-pyrazole with NBS and NIS, respectively, exclusively yielded the 4-halogenated products. While direct studies on this compound are not extensively documented, the established reactivity patterns of similar pyrazoles provide a strong indication of the expected outcome.
A plausible reaction scheme for the halogenation of this compound is as follows:

Table 1: Halogenation of 1-Phenyl-1H-Pyrazole Derivatives
| Starting Material | Reagent | Product | Position of Halogenation |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole | NBS | 4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole | C4 |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole | NIS | 4-Iodo-1-phenyl-3,5-dimethyl-1H-pyrazole | C4 |
| 3-Aryl-1H-pyrazol-5-amines | NXS (X=Br, I, Cl) | 4-Halo-3-aryl-1H-pyrazol-5-amines | C4 |
This table is based on reactivity patterns of similar compounds and serves as a predictive model for the halogenation of this compound.
Nitration
Nitration of the pyrazole ring introduces a nitro group, which can serve as a precursor for various other functionalities, such as an amino group, through reduction. The nitration of pyrazoles typically requires carefully controlled conditions to avoid side reactions. The C4 position remains the most probable site for nitration in this compound due to the directing effects of the pyrazole ring itself. globalresearchonline.net
Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. The reaction conditions would need to be optimized to ensure the stability of the boronic acid group, which can be sensitive to strongly acidic and oxidative environments.
Other Derivatization Strategies
Beyond halogenation and nitration, other C-H functionalization reactions can be envisioned for the pyrazole ring of this compound. These methods offer direct routes to introduce a variety of substituents. While specific examples for this exact molecule are limited, the broader field of pyrazole chemistry suggests possibilities for:
Acylation: Introduction of an acyl group at the C4 position can be achieved through Friedel-Crafts acylation or similar methods.
Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.
The presence of the boronic acid group at the C5 position may influence the reactivity of the pyrazole ring. Boronic acids are known to be mild Lewis acids and can potentially coordinate with reagents or catalysts, thereby affecting the regioselectivity and rate of the reaction. Further experimental studies are required to fully elucidate the electronic and steric effects of the C5-boronic acid group on the functionalization of the pyrazole ring in this specific compound.
Strategic Applications of 1 Phenyl 1h Pyrazol 5 Yl Boronic Acid in Chemical Synthesis and Beyond
Advanced Synthetic Intermediates and Building Blocks in Organic Synthesis
(1-phenyl-1H-pyrazol-5-yl)boronic acid is widely recognized as a pivotal building block in modern organic synthesis, primarily due to the versatility of the boronic acid functional group. nih.govaablocks.com Its most prominent application lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govchemimpex.com This reaction facilitates the formation of new carbon-carbon (C-C) bonds by coupling the pyrazolylboronic acid with various organic halides or triflates. nih.gov The stability, low toxicity, and compatibility of the boronic acid group with a wide range of functional groups make it an ideal reagent for constructing complex molecular architectures under mild reaction conditions. nih.gov
The phenylpyrazole moiety itself is a significant structural unit, and this boronic acid derivative provides a direct and efficient method for its incorporation into target molecules. Synthetic chemists utilize this compound to introduce this specific scaffold, which is a precursor to a multitude of more complex derivatives. The reaction is generally high-yielding and tolerant of diverse substrates, making it a cornerstone of modern synthetic strategy. nih.gov
Below is a representative table of how this compound is used in a typical Suzuki-Miyaura coupling reaction.
| Reactant A | Reactant B | Catalyst/Base | Product | Bond Formed |
| This compound | Aryl/Heteroaryl Halide (R-X) | Pd Catalyst, Base | 1-phenyl-5-(R)-1H-pyrazole | C-C |
| This compound | Vinyl Halide | Pd Catalyst, Base | 1-phenyl-5-(vinyl)-1H-pyrazole | C-C |
Design and Synthesis of Complex Heterocyclic Systems
The development of novel heterocyclic compounds is a central theme in organic chemistry, driven by their prevalence in biologically active molecules. This compound serves as an essential precursor for the synthesis of elaborate heterocyclic systems. nih.gov By employing cross-coupling strategies, the 1-phenyl-pyrazolyl unit can be strategically attached to other heterocyclic rings, leading to the formation of multi-ring systems with diverse and tunable properties. researchgate.net
For instance, coupling this boronic acid with halogenated pyridines, pyrimidines, or indoles allows for the creation of complex bi-heterocyclic structures that are otherwise challenging to synthesize. nih.gov The regioselective nature of reactions like the Suzuki coupling ensures that the desired isomers are formed with high precision. researchgate.net These resulting complex molecules often serve as scaffolds for further functionalization, enabling the exploration of new chemical space in drug discovery and materials science. aablocks.comnih.gov
Catalysis and Ligand Development
Beyond its role as a structural building block, this compound and its derivatives have potential applications in catalysis and ligand design. The pyrazole (B372694) nucleus contains two adjacent nitrogen atoms that can act as coordination sites for metal ions. This property allows pyrazole-containing molecules to serve as ligands in transition-metal catalysis. By functionalizing the pyrazole ring through its boronic acid handle, chemists can synthesize novel ligands with tailored electronic and steric properties for specific catalytic transformations.
Furthermore, the boronic acid group itself can participate in catalysis. Boronic acids are known to act as Lewis acid catalysts, activating hydroxyl groups in alcohols and carboxylic acids to facilitate reactions such as amidation and esterification under mild conditions. rsc.org This mode of "boronic acid catalysis" avoids the need for harsh reagents and stoichiometric activators, aligning with the principles of green chemistry. rsc.org The presence of the phenylpyrazole moiety can influence the catalytic activity by modulating the Lewis acidity of the boron center.
Contributions to Interdisciplinary Research Fields
The utility of this compound extends far beyond traditional organic synthesis, making significant contributions to several interdisciplinary research areas.
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. nih.govnih.gov Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govglobalresearchonline.net
This compound is a key intermediate for synthesizing novel pyrazole-containing compounds for drug discovery programs. aablocks.comchemimpex.com It allows medicinal chemists to rapidly generate libraries of analogues by coupling it with various molecular fragments. For example, phenylpyrazole-based amides have been designed and synthesized as potent inhibitors of S6K1, a therapeutic target in cancer. nih.gov The ability to easily introduce the 1-phenyl-pyrazolyl group is crucial for structure-activity relationship (SAR) studies, helping to optimize the potency and selectivity of drug candidates. nih.govmdpi.com
| Therapeutic Area | Example Drug/Target Class | Role of Pyrazole Scaffold |
| Oncology | Kinase Inhibitors (e.g., for S6K1, BRAF) | Forms key hydrogen bonds and hydrophobic interactions in the enzyme's active site. nih.govmdpi.com |
| Inflammation | COX-2 Inhibitors | The core structure is responsible for the selective inhibition of the COX-2 enzyme. |
| Infectious Diseases | Antimicrobial/Antifungal Agents | The heterocyclic ring system is crucial for disrupting microbial processes. nih.gov |
The pyrazole heterocycle is also a well-established component in the agrochemical industry. nih.gov Many commercial pesticides and herbicides feature a pyrazole core, which is essential for their biological activity. This compound provides a convergent and efficient route to synthesize new agrochemical candidates. chemimpex.com
Researchers have developed novel phenylpyrazole derivatives with strobilurin moieties that exhibit significant herbicidal activity. nih.gov Similarly, pyrazole-carboxamides have been synthesized and evaluated for their fungicidal properties. scielo.br The use of boronic acid intermediates like this compound streamlines the synthetic process, enabling the exploration of new and potentially more effective or environmentally benign agrochemicals. chemimpex.comresearchgate.net
The unique combination of a phenyl group and a pyrazole ring in this compound makes it an attractive precursor for the development of advanced materials. chemimpex.com Conjugated systems containing aromatic and heteroaromatic rings often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. nih.gov
By incorporating the 1-phenyl-pyrazolyl moiety into larger polymeric or molecular structures, materials scientists can fine-tune the electronic and optical properties of the resulting materials. chemimpex.com The boronic acid group facilitates the synthesis of these materials through versatile cross-coupling reactions, providing a powerful tool for creating functional molecules with tailored characteristics for a variety of high-technology applications. aablocks.comnih.gov
Exploration in Supramolecular Chemistry
The unique structural characteristics of this compound position it as a compelling building block in the field of supramolecular chemistry. This area of chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The key to the utility of this compound in this domain lies in the interplay between its phenyl-pyrazole core and the boronic acid functionality.
Arylboronic acids are well-recognized for their capacity to form robust hydrogen-bonded networks. The boronic acid group, -B(OH)₂, possesses both hydrogen bond donor (the -OH groups) and acceptor (the oxygen atoms) capabilities. This allows for the self-assembly of molecules into intricate one-, two-, or even three-dimensional architectures. In the case of this compound, these interactions can be further directed by the pyrazole ring, which also contains nitrogen atoms that can act as hydrogen bond acceptors. The planarity of the phenyl-pyrazole system can facilitate π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.
Moreover, boronic acids can undergo reversible condensation reactions with diols to form boronate esters. This dynamic covalent chemistry is a powerful tool in the construction of responsive supramolecular systems, where the assembly and disassembly of the structure can be controlled by external stimuli such as pH or the presence of specific guest molecules. The phenyl-pyrazole moiety can be functionalized to introduce specific recognition sites or to tune the electronic properties of the molecule, thereby influencing the stability and characteristics of the resulting boronate ester-based assemblies.
Research into related pyrazole and boronic acid-containing compounds has demonstrated the formation of diverse supramolecular structures, including discrete molecular complexes, coordination polymers, and hydrogen-bonded organic frameworks. For instance, studies on the interaction of pyrazole-containing ligands with metal centers have shown the formation of intricate coordination networks where hydrogen bonding plays a crucial role in dictating the final architecture. rsc.org While specific studies on the supramolecular chemistry of this compound are not extensively documented, the fundamental principles governing the behavior of its constituent functional groups strongly suggest its potential for creating novel and functional supramolecular materials.
Development of Imaging Probes for Biomedical Research
The development of fluorescent probes for bioimaging is a rapidly advancing field, and molecules like this compound offer a versatile scaffold for the design of such tools. rsc.org The intrinsic properties of the pyrazole ring, combined with the unique reactivity of the boronic acid group, can be harnessed to create probes for the detection and visualization of biologically important molecules and processes. researchgate.netnih.gov
Fluorescent pyrazole derivatives have been successfully employed as imaging agents due to their favorable photophysical properties, including good quantum yields and chemical stability. rsc.orgnih.gov The phenyl-pyrazole core of this compound can be systematically modified to tune its fluorescence emission wavelength and other spectroscopic characteristics. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the energy levels of the molecule, leading to shifts in its absorption and emission spectra.
The boronic acid moiety serves as a key recognition element in the design of targeted imaging probes. nih.govnih.gov Boronic acids are known to interact with molecules containing cis-diol functionalities, such as carbohydrates and certain glycoproteins, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This interaction can be exploited to develop probes that selectively accumulate in tumor tissues, allowing for their visualization through fluorescence microscopy or other imaging modalities. Upon binding to the target diol, the electronic environment around the boron atom changes, which can lead to a detectable change in the fluorescence of the pyrazole core, a phenomenon known as "turn-on" or "turn-off" fluorescence sensing.
While direct applications of this compound as an imaging probe are still emerging, the foundational research on related compounds underscores its potential. For instance, novel fluorescent boron(III) complexes derived from pyrazole-containing precursors have been synthesized and shown to exhibit promising photophysical properties, including aggregation-induced emission enhancement, which is beneficial for bioimaging applications. nih.gov The general strategy involves designing a probe where the fluorescence is quenched in its unbound state and is restored or enhanced upon binding to a specific biological target. mdpi.commdpi.com The versatility of the this compound structure makes it an attractive candidate for the development of the next generation of sophisticated imaging probes for biomedical research.
Computational and Spectroscopic Characterization Studies for 1 Phenyl 1h Pyrazol 5 Yl Boronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. asrjetsjournal.org For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional and a split-valence basis set are utilized to optimize molecular geometry and calculate various electronic descriptors. asrjetsjournal.org
Electronic Structure and Frontier Molecular Orbitals: The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net In related pyrazole structures, the HOMO is typically distributed over the pyrazole and phenyl rings, while the LUMO is also centered on this aromatic system. researchgate.net
Reactivity Descriptors: Global reactivity parameters can be derived from HOMO-LUMO energies. researchgate.net The molecular electrostatic potential (MEP) map is another key descriptor, which provides a visual representation of the charge distribution and helps predict sites for electrophilic and nucleophilic attacks. asrjetsjournal.org For similar heterocyclic compounds, MEP maps reveal that regions of negative potential are often located around nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while regions of positive potential are found elsewhere. asrjetsjournal.org
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, offering insights into the stability and flexibility of a compound's structure. rsc.org These simulations are computationally intensive but provide a detailed view of molecular behavior at the atomic level. rsc.org
For pyrazole-containing compounds, MD simulations, often conducted over nanosecond timescales, are used to analyze the stability of the molecule and its complexes. rsc.orgnih.gov Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): This value measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation. rsc.org
Root Mean Square Fluctuation (RMSF): This metric is calculated for individual atoms or residues to identify flexible regions of the molecule. rsc.org Higher RMSF values indicate greater movement and flexibility. rsc.org
While specific MD studies on (1-phenyl-1H-pyrazol-5-yl)boronic acid are not extensively detailed in the provided literature, the techniques are widely applied to similar pyrazole derivatives to understand their conformational stability. nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, X-ray Diffraction, IR, UV-Vis)
A variety of spectroscopic methods are employed to confirm the structure and purity of pyrazole and boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For phenyl-pyrazole structures, signals for the phenyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). mdpi.comresearchgate.net Protons on the pyrazole ring also resonate in this downfield region. researchgate.net The hydroxyl protons of the boronic acid group typically appear as a broad singlet.
¹³C NMR: This technique identifies the carbon framework of the molecule. In related pyrazole derivatives, pyrazole ring carbons resonate at characteristic chemical shifts, while phenyl group carbons also show distinct signals in the aromatic region (δ 110-160 ppm). mdpi.comnih.gov
¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids and their derivatives. nsf.gov Phenylboronic acids typically exhibit a characteristic resonance, and changes in this chemical shift can indicate complexation or changes in the coordination state of the boron atom. nsf.gov For instance, a broad singlet was observed for the boron center in a related pyrazole borinate complex. mdpi.comnih.gov
Interactive Table: Representative NMR Data for Related Phenyl-Pyrazole Boron Compounds
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.18–7.21 | m | Phenyl and Pyridinyl Protons |
| ¹H | 5.98 | s | Pyrazole Ring Proton |
| ¹³C | 157.0–113.4 | - | Aromatic Carbons |
| ¹³C | 86.6 | - | Pyrazole Ring Carbon |
| ¹¹B | 7.81 | br s | Boron Center |
Note: Data is based on the closely related compound 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine and serves as an illustrative example. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which helps in confirming its elemental composition. mdpi.com Techniques like Electrospray Ionization (ESI) or Electronic Ionization (EI) are commonly used. mdpi.comnih.gov
Interactive Table: Example Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 18.001(5) |
| b (Å) | 13.934(4) |
| c (Å) | 7.886(2) |
| β (°) | 97.816(14) |
| Z | 4 |
Note: Data is for the related compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenyl-pyrazole boronic acid would be expected to show characteristic absorption bands.
O-H Stretching: A broad band for the hydroxyl groups of the boronic acid.
C-H Stretching: Bands for aromatic C-H bonds.
C=C and C=N Stretching: Vibrations associated with the phenyl and pyrazole rings. mdpi.com
B-O Stretching: A characteristic stretching vibration for the boron-oxygen bond is typically observed. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for Phenylboronic Acid and Pyrazole Moieties
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H Stretching (Boronic Acid) |
| 1570–1615 | C=N, C=C Stretching (Pyrazole Ring) |
| ~1330 | B-O Stretching (Boronic Acid) |
Note: Data compiled from studies on phenylboronic acid and pyrazole derivatives. mdpi.comresearchgate.net
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phenyl-pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net
Prediction of Spectroscopic and Nonlinear Optical (NLO) Properties
Prediction of Spectroscopic Properties: Computational methods, such as DFT, are frequently used to predict spectroscopic properties. researchgate.net Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental data to validate the proposed structure. researchgate.net
Nonlinear Optical (NLO) Properties: Molecules with extensive π-conjugated systems and donor-acceptor groups can exhibit NLO properties. Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for such properties. researchgate.net The presence of the phenyl group (an electron-donating or withdrawing group depending on substitution) and the pyrazole ring within the structure of this compound suggests that it could be a candidate for NLO studies. Computational analysis of properties like molecular hyperpolarizability is a common first step in assessing the NLO potential of a compound. researchgate.net
Emerging Trends and Future Directions in 1 Phenyl 1h Pyrazol 5 Yl Boronic Acid Research
Development of Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) boronic acids has traditionally relied on methods such as the lithiation of a halogenated pyrazole followed by quenching with a borate (B1201080) ester. While effective, these methods often require harsh conditions and have limited functional group tolerance. Recent research has focused on developing more direct, efficient, and milder synthetic routes.
A significant advancement is the direct C-H borylation of the pyrazole core using transition metal catalysts. Iridium-catalyzed C-H borylation has become a preferred method for creating a wide range of aromatic organoboron compounds, including pyrazole derivatives. thieme-connect.com This technique allows for the direct conversion of a C-H bond on the pyrazole ring to a C-B bond, often with high regioselectivity. Another novel approach involves the use of iron-catalysis, which was later revealed to be a "hidden catalysis" pathway where an in-situ generated haloborane acts as the true catalytic species. researchgate.net
Furthermore, copper-catalyzed aminoboration of hydrazones has emerged as a powerful method for generating borylated pyrazoles. nih.gov This reaction proceeds through the direct addition of a B-N σ bond to a C-C π bond, offering a distinct mechanistic pathway. nsf.gov These newer catalytic systems represent a significant leap forward, providing access to complex pyrazole boronic acids under milder conditions and with greater efficiency.
| Methodology | Catalyst/Reagent | Key Features |
| Regioselective Lithiation | n-Butyllithium, Trialkyl borate | Traditional method, requires low temperatures, can be highly regioselective. nsf.gov |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂, Ligands (e.g., dtbpy) | Direct C-H functionalization, regioselectivity often sterically controlled. thieme-connect.com |
| Iron-Catalyzed Borylation | FeBr₃, H-B-9-BBN | Involves a hidden haloborane catalytic cycle, uses earth-abundant metal. researchgate.net |
| Copper-Catalyzed Aminoboration | Cu(OTf)₂, Hydrazones, Diboron reagent | Forms a single regioisomer, tolerates sensitive functional groups. nih.gov |
Expansion of Reaction Scope and Selectivity
A major thrust in current research is to broaden the scope of substrates that can be used in the synthesis of pyrazole boronic acids and to precisely control the selectivity of these reactions. The development of novel catalysts is central to achieving these goals.
The copper-catalyzed aminoboration method, for instance, exhibits excellent functional group tolerance. nih.gov It allows for the synthesis of borylated pyrazoles from hydrazones containing groups that would be incompatible with traditional lithiation/borylation sequences, such as aryl bromides. nih.gov A key advantage of this method is its inherent mechanism which produces exclusively one regioisomer, thus avoiding the need for tedious separation of isomers. nsf.gov
In iridium-catalyzed C-H borylation, regioselectivity is a critical aspect. Research has shown that the outcome of the borylation is often governed by steric effects, with the boryl group typically being introduced at the least sterically hindered C-H bond. researchgate.net For N-substituted pyrazoles, borylation often occurs at the C5 position, distal to the N1-substituent. This predictable selectivity is a powerful tool for synthetic chemists. Furthermore, by choosing appropriate ligands for the iridium catalyst, it is possible to fine-tune the steric and electronic environment of the catalytic center, thereby influencing the regioselectivity of the borylation reaction. researchgate.net The use of directing groups attached to the pyrazole nitrogen can also effectively steer the catalyst to a specific C-H bond, enabling highly selective functionalization.
| Catalytic System | Basis of Selectivity | Tolerated Functional Groups (Examples) |
| Copper-Catalyzed | Mechanistic control (aminoboration pathway) | Aryl halides, esters, ethers. nih.gov |
| Iridium-Catalyzed | Steric hindrance, electronic effects | Ketones, esters, nitro groups. tandfonline.com |
| Rhodium-Catalyzed | Directing group assistance | Pyridyl, imidazolyl, oxazolinyl groups. nih.gov |
Advanced Applications in Bio-organic and Materials Science
(1-phenyl-1H-pyrazol-5-yl)boronic acid and its derivatives are increasingly being recognized for their potential in creating advanced materials and biologically active molecules. Their utility stems from the unique properties of both the pyrazole ring and the boronic acid functional group.
In bio-organic chemistry and drug discovery , the pyrazole scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.govresearchgate.net this compound serves as a key intermediate for synthesizing more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. nih.gov This allows for the construction of novel compounds with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The boronic acid moiety itself can interact with biological targets, and its ability to form reversible covalent bonds with diols is being explored for targeted drug delivery and diagnostics. rsc.org
In materials science , these compounds are finding applications in the development of novel functional materials. The boronic acid group's ability to bind with diols makes it an excellent recognition element for creating fluorescent sensors for carbohydrates and other biologically important molecules. nsf.govacs.org By incorporating a this compound unit into a fluorescent molecule, sensors can be designed that exhibit a change in their light-emitting properties upon binding to a target analyte. acs.org Furthermore, pyrazole derivatives, which can be readily synthesized from their boronic acid precursors, are being investigated for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. nih.gov
| Application Area | Specific Use | Underlying Principle |
| Drug Discovery | Synthesis of kinase inhibitors, antimicrobial agents. | Pyrazole as a pharmacophore; boronic acid as a versatile synthetic handle. nih.govresearchgate.net |
| Bioconjugation | Linking biomolecules to surfaces or other compounds. | Formation of stable complexes with biomolecules. rsc.org |
| Fluorescent Sensors | Detection of carbohydrates and other diol-containing molecules. | Reversible covalent bonding between boronic acid and diols, modulating fluorescence. acs.org |
| Organic Electronics | Emitter or host materials in OLEDs. | The photoluminescent properties of the pyrazole core. nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on environmentally responsible chemical synthesis, researchers are actively developing sustainable and green methods for preparing this compound and related compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov
A key trend is the replacement of precious metal catalysts (like palladium and iridium) with catalysts based on more earth-abundant and less toxic metals such as copper and iron. nsf.govnih.gov The development of copper-catalyzed aminoboration and iron-catalyzed borylation are prime examples of this shift. nsf.govnih.gov These methods not only offer a cost advantage but also reduce the environmental impact associated with the mining and use of precious metals. nsf.gov Furthermore, research into metal-free synthesis routes is gaining traction, with some methods utilizing photochemical activation or specific reagents to achieve borylation without any metal catalyst. acs.orgrsc.org
Energy efficiency is another critical aspect of green synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for preparing pyrazole derivatives. tandfonline.comacs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. tandfonline.comacs.org The use of ultrasound has also been explored as an alternative energy source to promote these reactions under milder conditions. rsc.org
Moreover, there is a strong focus on minimizing the use of volatile and hazardous organic solvents. This includes the development of solvent-free reaction conditions or the use of more environmentally benign solvents like water or ionic liquids. thieme-connect.comsci-hub.se One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. researchgate.net
| Green Chemistry Principle | Approach in Pyrazole Boronic Acid Synthesis | Benefit |
| Use of Earth-Abundant Catalysts | Employing copper or iron catalysts instead of palladium or iridium. | Reduced cost, lower environmental impact, increased sustainability. nsf.govnih.gov |
| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted synthesis. | Drastically reduced reaction times, increased yields, lower energy consumption. tandfonline.comrsc.org |
| Greener Solvents | Performing reactions in water or under solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), minimized hazardous waste. thieme-connect.comsci-hub.se |
| Atom Economy | Development of one-pot, multi-component reactions. | Increased efficiency, reduced waste from intermediate purification steps. researchgate.net |
Q & A
Q. What are the key structural features of (1-phenyl-1H-pyrazol-5-yl)boronic acid that influence its reactivity in cross-coupling reactions?
The compound’s reactivity is governed by the pyrazole ring’s electron-rich nitrogen atoms and the boronic acid group’s ability to form reversible covalent bonds. The phenyl group at the 1-position stabilizes the pyrazole ring through conjugation, while the boronic acid at the 5-position participates in Suzuki-Miyaura couplings. Optimal reactivity in cross-coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enhance coupling efficiency .
- Solvent choice : 1,4-dioxane or THF improves solubility of intermediates .
- Temperature control : Microwave-assisted heating (120°C) reduces side reactions .
- Purification : Column chromatography with silica gel or recrystallization minimizes impurities.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹¹B NMR confirms boronic acid integrity, while ¹H/¹³C NMR identifies substitution patterns.
- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acids) at <1 ppm sensitivity .
- MALDI-MS : Requires derivatization (e.g., diol esterification) to prevent boroxine formation during analysis .
Advanced Research Questions
Q. How does this compound interact with biological targets in drug design?
The boronic acid moiety acts as a bioisostere for carbonyl groups, enabling reversible covalent inhibition of enzymes (e.g., proteases). For example, it mimics transition states in β-lactamase inhibition. Computational docking studies (e.g., AutoDock) predict binding modes, while SPR spectroscopy quantifies binding kinetics (e.g., kon/koff rates) .
Q. How can researchers resolve contradictions in reported bioactivity data for boronic acid derivatives?
Discrepancies often arise from non-specific secondary interactions (e.g., hydrophobic or ionic binding). Mitigation strategies include:
- Buffer optimization : Use low-ionic-strength buffers (e.g., 10 mM HEPES) to reduce nonspecific adsorption .
- Control experiments : Compare activity against mutant enzymes or use competitive inhibitors.
Q. What experimental approaches are used to study the binding kinetics of this compound with diol-containing biomolecules?
Q. How can data discrepancies in boronic acid reactivity across different analytical methods be addressed?
Discrepancies often stem from dehydration/boroxine formation during MS analysis. Solutions include:
- Derivatization : Convert boronic acids to esters (e.g., with pinacol) to stabilize the analyte .
- pH control : Use borate buffers (pH 8–9) to prevent cyclization during SPR or HPLC .
Q. What strategies enable high-throughput synthesis of this compound derivatives for screening?
- Automated parallel synthesis : Utilize microwave reactors for rapid heating/cooling cycles .
- Building block libraries : Leverage tools like the Boronic Acid Navigator to select optimal substituents .
Q. How can researchers design this compound-based inhibitors with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
